7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate
Description
Properties
IUPAC Name |
7-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)amino]heptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-23-18-12-7-5-10-16(18)21(22-15-9-3-2-4-14-20(24)25)17-11-6-8-13-19(17)28(23,26)27/h5-8,10-13,21-22H,2-4,9,14-15H2,1H3,(H,24,25)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFDJSZIOWLQSP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)NCCCCCCC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N2O4S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate, also known as a derivative of tianeptine, is a compound of significant interest in pharmacology due to its potential therapeutic effects. Tianeptine is primarily recognized for its antidepressant properties and its unique mechanism of action involving serotonin reuptake enhancement. This article explores the biological activity of this specific compound, examining its pharmacological effects, mechanisms, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C21H25N2O4S |
| Molecular Weight | 401.5 g/mol |
| CAS Number | 1263044-66-1 |
| Synonyms | Tianeptine derivative |
Tianeptine and its derivatives are known to modulate the glutamatergic system and influence neuroplasticity. The proposed mechanisms include:
- Serotonin Reuptake Enhancement : Unlike traditional SSRIs, tianeptine enhances serotonin uptake in certain brain regions, which may contribute to its antidepressant effects .
- Modulation of Glutamate Receptors : It has been shown to influence AMPA and NMDA receptors, which are critical for synaptic plasticity .
- Neuroprotective Effects : The compound exhibits neuroprotective properties against oxidative stress and excitotoxicity .
Biological Activity
Research indicates that 7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate has several notable biological activities:
- Antidepressant Effects : Studies have shown that this compound can reduce depressive behaviors in animal models .
- Anxiolytic Properties : It may also exhibit anxiolytic effects, making it a candidate for treating anxiety disorders .
- Cognitive Enhancement : Some findings suggest improvements in cognitive functions associated with its neuroplastic effects .
Case Studies
Several studies have investigated the efficacy of tianeptine derivatives in clinical settings:
- Clinical Trial on Depression : A double-blind study involving patients with major depressive disorder showed significant improvement in depression scores when treated with tianeptine compared to placebo .
- Animal Studies on Anxiety : Research involving rodent models demonstrated that administration of tianeptine derivatives resulted in reduced anxiety-like behaviors in elevated plus maze tests .
Safety and Toxicology
The safety profile of tianeptine derivatives is generally favorable. Common side effects reported include:
- Gastrointestinal disturbances
- Dizziness
- Fatigue
Long-term studies are needed to fully understand the implications of chronic use.
Scientific Research Applications
Biological Activities
Several studies have documented the biological activities associated with this compound:
Anticonvulsant Activity
Research indicates that thiazepine derivatives exhibit anticonvulsant properties. For instance, compounds similar to 7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate have shown efficacy in various animal models for epilepsy. The mechanism often involves modulation of neurotransmitter systems or ion channels that are critical in seizure activity .
Antimicrobial Activity
The antimicrobial potential of thiazepine derivatives has been explored in various studies. These compounds have demonstrated activity against a range of bacterial strains and fungi. The structure–activity relationship (SAR) studies suggest that modifications in the thiazepine core can enhance antimicrobial efficacy .
Case Studies
- Anticonvulsant Efficacy : A study published in the Journal of Chemical and Pharmaceutical Research evaluated several thiazepine derivatives for their anticonvulsant effects using the pentylenetetrazole model. Compounds structurally related to 7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate exhibited significant protection against seizures .
- Antimicrobial Screening : Another research effort focused on the synthesis of thiazepine derivatives and their antimicrobial properties against clinical isolates. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria .
Summary Table of Applications
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Differences Among Dibenzo[c,f][1,2]thiazepine Derivatives
Key Observations :
- The absence of the 3-chloro group in the target compound distinguishes it from tianeptine, likely altering receptor binding and metabolic stability .
- Derivatives with modified side chains (e.g., acetamide groups in ) exhibit antimicrobial activity, highlighting the role of substituents in biological function .
- Isotopologues (e.g., deuterated tianeptine-d6) retain the core structure but are used as analytical standards .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles of Select Compounds
Key Findings :
- Tianeptine’s 3-chloro substitution is linked to its unique 5-HT reuptake facilitation, contrasting with SSRIs . Removal of this group (as in the target compound) may reduce efficacy or alter selectivity .
- Antimicrobial activity in thiepine derivatives () suggests structural flexibility for diverse applications, though the target compound’s heptanoate chain may limit membrane penetration compared to smaller analogs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for synthesizing 7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate?
- Methodological Answer : The synthesis involves multi-step reactions starting with functionalization of the dibenzothiazepine core. Key steps include:
- Core Modification : Introduce the 6-methyl and 5,5-dioxide groups via oxidation and alkylation, as seen in structurally related dibenzothiazepines .
- Amino-Heptanoate Conjugation : Couple the modified core with heptanoate via nucleophilic substitution or amide bond formation, using activating agents like EDC/HOBt .
- Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate the product .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks for sulfone (1250–1150 cm⁻¹) and ester carbonyl (1740–1720 cm⁻¹) groups .
- NMR (¹H/¹³C) : Assign protons on the dibenzothiazepine ring (aromatic region, δ 6.5–8.0 ppm) and methyl/ester groups (δ 1.2–4.3 ppm). Use DEPT-135 for distinguishing CH₂/CH₃ groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₂₁H₂₅N₂O₄S requires [M+H]⁺ at 413.1532) .
Advanced Research Questions
Q. How can researchers address discrepancies in solubility and stability data across different experimental conditions?
- Methodological Answer :
- Controlled Solubility Studies : Use standardized solvents (e.g., DMSO, PBS) at fixed pH (7.4) and temperature (25°C) to minimize variability. Compare results with structurally analogous compounds (e.g., tianeptine derivatives) to identify trends .
- Stability Profiling : Conduct accelerated stability tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., ester hydrolysis) can be identified via LC-MS .
Q. What computational strategies are effective for predicting the compound’s binding affinity to neurological targets (e.g., glutamate receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor structures (PDB: 6NM4 for NMDA receptors). Validate docking poses via molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
- Free Energy Calculations : Apply MM-GBSA to estimate ΔG binding, correlating with in vitro IC₅₀ values from radioligand assays .
Q. How can synthetic yields be optimized while minimizing byproduct formation in large-scale reactions?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, reaction time) using a Box-Behnken design. Optimize for yield (HPLC purity >98%) and byproduct suppression .
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., over-oxidation of the sulfone group) .
Data Analysis and Theoretical Frameworks
Q. What statistical approaches resolve contradictions in dose-response data from in vitro vs. in vivo studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., EC₅₀ values) using random-effects models (R package metafor). Adjust for covariates (e.g., cell line variability, animal model differences) .
- PK/PD Modeling : Develop compartmental models (e.g., NONMEM) to correlate plasma concentrations (in vivo) with target engagement (in vitro) .
Q. Which theoretical frameworks guide mechanistic studies of this compound’s neurochemical effects?
- Methodological Answer :
- Glutamatergic Hypothesis : Link the compound’s structural similarity to tianeptine (a glutamate modulator) to hypotheses about synaptic plasticity and BDNF signaling .
- Redox Chemistry : Investigate sulfone group interactions with cellular antioxidants (e.g., glutathione) using cyclic voltammetry and ESR spectroscopy .
Experimental Design Considerations
Q. What controls are essential for validating the compound’s specificity in enzyme inhibition assays?
- Methodological Answer :
- Negative Controls : Use enantiomers or structurally related inactive analogs (e.g., 6-ethyl instead of 6-methyl derivatives) .
- Positive Controls : Include known inhibitors (e.g., MK-801 for NMDA receptors) to benchmark activity .
Q. How should researchers design experiments to differentiate between pharmacokinetic and pharmacodynamic variability?
- Methodological Answer :
- Crossover Studies : Administer the compound and a reference drug (e.g., tianeptine) to the same animal cohort, measuring plasma levels (LC-MS/MS) and behavioral outcomes (e.g., forced swim test) .
- Mechanistic PK Modeling : Use physiologically based pharmacokinetic (PBPK) models to isolate absorption/distribution effects from target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
